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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B15588680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for non-

radioactive RNA labeling using Biotin-16-UTP. This technique is a cornerstone for various

molecular biology applications, offering a safe and effective alternative to radioactive labeling

for the detection and analysis of RNA molecules.

Core Principle: Enzymatic Incorporation of a
Modified Nucleotide
The fundamental principle of non-radioactive RNA labeling with Biotin-16-UTP lies in the

enzymatic synthesis of RNA through in vitro transcription.[1][2][3][4] During this process, a

modified uridine triphosphate (UTP), Biotin-16-UTP, is incorporated into the nascent RNA

strand by an RNA polymerase.[1][2][3] This modified nucleotide contains biotin, a small vitamin,

attached to the C-16 position of the UTP molecule via a spacer arm.[5][6] The "16" in Biotin-
16-UTP refers to the 16-atom spacer that separates the biotin moiety from the uridine, which

minimizes steric hindrance and ensures efficient recognition and incorporation by the RNA

polymerase.[2][4][5]

The process is driven by bacteriophage RNA polymerases, most commonly T7, SP6, or T3

RNA polymerase.[7][8] These enzymes recognize specific promoter sequences on a linearized

DNA template and catalyze the synthesis of a complementary RNA molecule.[1][2][7] By

including Biotin-16-UTP in the reaction mixture along with the canonic ribonucleotides (ATP,
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CTP, and GTP), the polymerase incorporates the biotinylated UTP at positions corresponding

to adenine in the DNA template.[1][3]

The resulting biotin-labeled RNA probe can then be used in a variety of applications, such as

Northern blotting, in situ hybridization, and RNA pull-down assays.[1][2][9][10][11] The

detection of the biotinylated probe is achieved through the high-affinity interaction between

biotin and streptavidin, a protein isolated from Streptomyces avidinii.[12][13] Streptavidin is

typically conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline

phosphatase (AP), which catalyzes a chemiluminescent or chromogenic reaction, allowing for

sensitive detection of the target RNA.[2][4][12][13]

Experimental Workflow and Key Pathways
The overall process, from template preparation to signal detection, involves several key stages.

The following diagrams illustrate the biochemical pathway of biotin incorporation and the

general experimental workflow.
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Biotin-16-UTP Incorporation during In Vitro Transcription.

1. DNA Template
Preparation (Linearized Plasmid or PCR Product)

2. In Vitro Transcription
with Biotin-16-UTP

3. RNA Probe Purification
(DNase Treatment, Column Purification)

4. Hybridization
of Biotinylated Probe to Target RNA

5. Post-Hybridization Washes

6. Detection with
Streptavidin-Enzyme Conjugate

7. Signal Generation
(Chemiluminescence/Colorimetric)
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General Experimental Workflow for Biotinylated RNA Probe Applications.

Quantitative Data Summary
The efficiency of labeling and the yield of the final product are critical parameters. The following

table summarizes key quantitative data gathered from various protocols.

Parameter Typical Value Notes

DNA Template Input 1 µg

The amount can be optimized

based on the template purity

and length.[7]

Expected RNA Yield
~10 µg per 1 µg of template

DNA

Yield is dependent on template

quality, length, and incubation

time.[7]

Biotin-16-UTP:UTP Molar

Ratio

1:3 to 1:2 (e.g., 0.35 mM

Biotin-16-UTP: 0.65 mM UTP)

A common starting point is a

35% substitution of UTP with

Biotin-16-UTP to balance

labeling efficiency and reaction

yield.[1][2][4] Higher ratios can

sometimes inhibit the

polymerase.

Incubation Time 2 hours

For shorter transcripts (<300

nt), incubation can be

extended to 4-16 hours to

maximize yield.[1]

Incubation Temperature 37°C

Optimal temperature for T7,

SP6, and T3 RNA

polymerases.[1][2][7]

Detailed Experimental Protocols
In Vitro Transcription for Biotin-16-UTP Labeling
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This protocol is a generalized procedure based on common methodologies. Optimization may

be required for specific templates and applications.

Materials:

Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (1 µg/µl)

10x Transcription Buffer

Biotin-16-UTP solution (10 mM)

ATP, CTP, GTP, UTP solutions (10 mM each)

T7, SP6, or T3 RNA Polymerase

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

EDTA (0.5 M)

Procedure:

Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge

tube in the order listed:
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Reagent Volume Final Concentration

Nuclease-free water to 20 µl

10x Transcription Buffer 2 µl 1x

ATP, CTP, GTP (10 mM each) 2 µl of each 1 mM each

UTP (10 mM) 1.3 µl 0.65 mM

Biotin-16-UTP (10 mM) 0.7 µl 0.35 mM

Linearized DNA Template (1

µg/µl)
1 µl 50 ng/µl

RNase Inhibitor 1 µl

RNA Polymerase (T7, SP6, or

T3)
2 µl

Total Volume 20 µl

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the

reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.[1][7]

DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µl of

RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes.[7][14]

Reaction Termination: Stop the reaction by adding 2 µl of 0.5 M EDTA.

Probe Purification: Purify the biotinylated RNA probe using spin column chromatography or

phenol-chloroform extraction followed by ethanol precipitation to remove unincorporated

nucleotides, enzymes, and the digested DNA template.[1]

Quantification and Storage: Analyze the transcript by agarose gel electrophoresis. The

biotinylated probe can be stored at -20°C or -80°C.[7]

Detection of Biotinylated RNA Probes
This protocol outlines the general steps for detecting a biotinylated probe after hybridization in

applications like Northern blotting.
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Materials:

Membrane with transferred RNA, hybridized with the biotinylated probe

Blocking Buffer

Wash Buffers (e.g., SSC with SDS)

Streptavidin-HRP or Streptavidin-AP conjugate

Chemiluminescent substrate

Procedure:

Blocking: After hybridization and washing, incubate the membrane in a blocking buffer for 1

hour at room temperature to prevent non-specific binding of the streptavidin conjugate.

Streptavidin Conjugate Incubation: Dilute the Streptavidin-HRP or Streptavidin-AP conjugate

in blocking buffer according to the manufacturer's instructions. Incubate the membrane in

this solution for 1 hour at room temperature with gentle agitation.[15]

Washing: Wash the membrane several times with an appropriate wash buffer to remove

unbound streptavidin conjugate.

Signal Detection: Incubate the membrane with a chemiluminescent substrate according to

the manufacturer's protocol.[13][16] Expose the membrane to X-ray film or a digital imaging

system to detect the signal.

Concluding Remarks
Non-radioactive RNA labeling with Biotin-16-UTP is a robust and versatile technique essential

for modern molecular biology research. Its high sensitivity, safety, and the stability of the

labeled probes make it a superior choice for a wide range of applications aimed at

understanding RNA function and gene regulation. By following the principles and protocols

outlined in this guide, researchers can effectively generate and utilize biotinylated RNA probes

for their specific research needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15588680#principle-of-non-radioactive-rna-labeling-
with-biotin-16-utp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15588680#principle-of-non-radioactive-rna-labeling-with-biotin-16-utp
https://www.benchchem.com/product/b15588680#principle-of-non-radioactive-rna-labeling-with-biotin-16-utp
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

